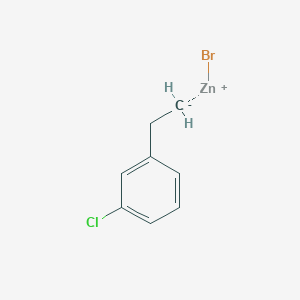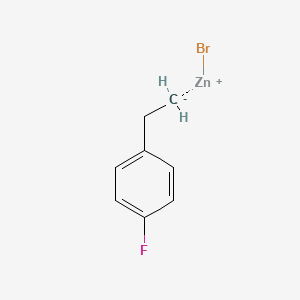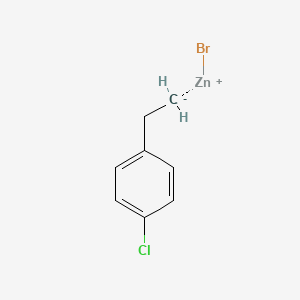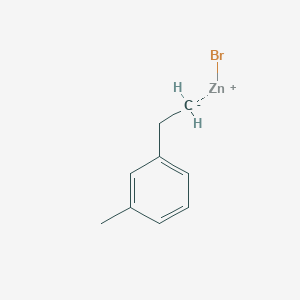![molecular formula C11H14INOZn B6333765 4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1141977-27-6](/img/structure/B6333765.png)
4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the morpholino group enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Morpholino)methyl]phenylzinc iodide typically involves the reaction of 4-[(4-Morpholino)methyl]iodobenzene with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
4-[(4-Morpholino)methyl]iodobenzene+Zn→4-[(4-Morpholino)methyl]phenylzinc iodide
Industrial Production Methods: In an industrial setting, the production of 4-[(4-Morpholino)methyl]phenylzinc iodide involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process includes rigorous control of temperature, pressure, and reaction time to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-Morpholino)methyl]phenylzinc iodide undergoes several types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It participates in nucleophilic substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products:
Oxidation: Ketones or alcohols.
Reduction: Hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(4-Morpholino)methyl]phenylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drug candidates through its role in forming carbon-carbon bonds.
Industry: Applied in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(4-Morpholino)methyl]phenylzinc iodide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the aromatic ring, enhancing the nucleophilicity of the compound. This allows it to effectively participate in cross-coupling reactions, forming new carbon-carbon bonds. The morpholino group further stabilizes the intermediate species, facilitating the reaction process.
Comparación Con Compuestos Similares
4-[(4-Morpholino)methyl]phenylzinc iodide is unique due to the presence of the morpholino group, which enhances its reactivity and selectivity. Similar compounds include:
Phenylzinc iodide: Lacks the morpholino group, resulting in lower reactivity.
4-Methylphenylzinc iodide: Contains a methyl group instead of the morpholino group, leading to different reactivity and selectivity.
4-(Ethoxycarbonyl)phenylzinc iodide: Features an ethoxycarbonyl group, which alters its chemical behavior compared to the morpholino derivative.
Propiedades
IUPAC Name |
iodozinc(1+);4-(phenylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO.HI.Zn/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;;/h2-5H,6-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYKIXANDCLAEW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=[C-]C=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INOZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
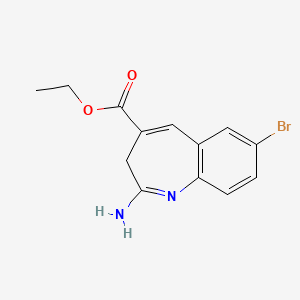
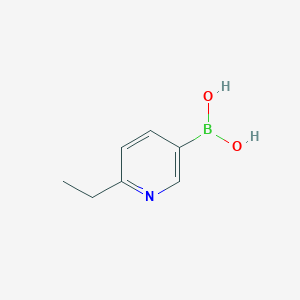
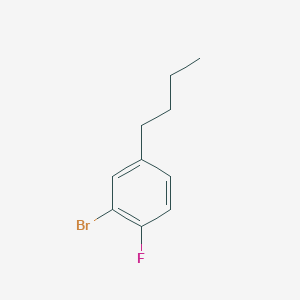
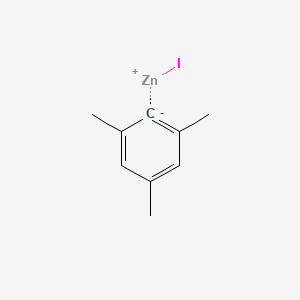
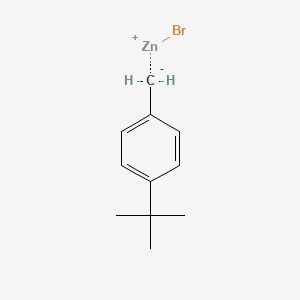

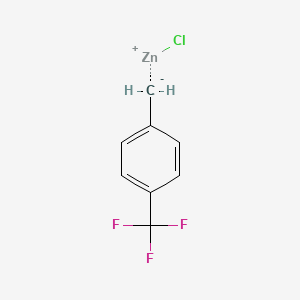
![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![3-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333750.png)
![3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333760.png)
